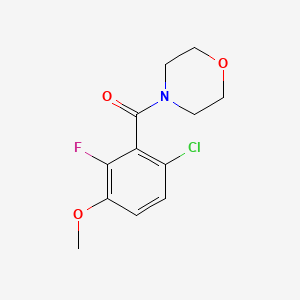
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H13ClFNO3. It is characterized by the presence of a chloro, fluoro, and methoxy group on a phenyl ring, along with a morpholino group attached to a methanone moiety.
Vorbereitungsmethoden
The synthesis of (6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-fluoro-3-methoxybenzaldehyde and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 6-chloro-2-fluoro-3-methoxybenzaldehyde is reacted with morpholine in the presence of a base to form the desired product. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Hydrolysis: The methanone moiety can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in biological assays to study its effects on various cellular processes and pathways.
Materials Science: It is utilized in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Research: The compound serves as a model substrate in various chemical reactions to study reaction mechanisms and kinetics.
Wirkmechanismus
The mechanism of action of (6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as METTL3 (N6-adenosine-methyltransferase 70 kDa subunit), by binding to their active sites. This inhibition leads to the modulation of various cellular processes, including RNA methylation and gene expression .
Vergleich Mit ähnlichen Verbindungen
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone can be compared with other similar compounds, such as:
(6-Chloro-2-fluoro-3-methoxyphenyl)(piperidino)methanone: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and properties.
(6-Chloro-2-fluoro-3-methoxyphenyl)(pyrrolidino)methanone: The presence of a pyrrolidine ring in place of the morpholine ring can lead to variations in reactivity and pharmacological effects.
(6-Chloro-2-fluoro-3-methoxyphenyl)(azetidino)methanone: The azetidine ring in this compound may impart unique chemical and biological properties compared to the morpholine-containing compound.
Eigenschaften
Molekularformel |
C12H13ClFNO3 |
|---|---|
Molekulargewicht |
273.69 g/mol |
IUPAC-Name |
(6-chloro-2-fluoro-3-methoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13ClFNO3/c1-17-9-3-2-8(13)10(11(9)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 |
InChI-Schlüssel |
XOKBZVZXEMHISG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)N2CCOCC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


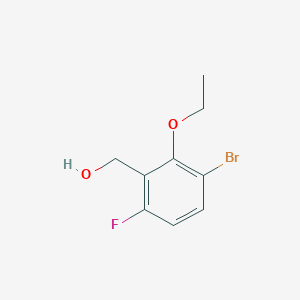
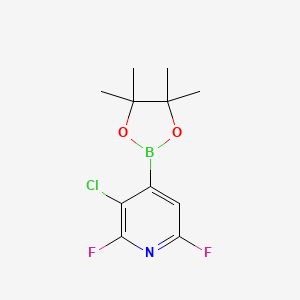


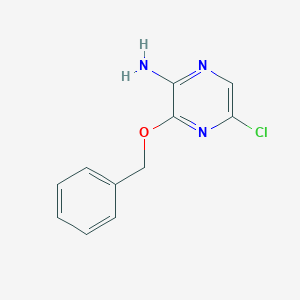


![(S)-1-Benzhydryl-2-methylazetidine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14021340.png)
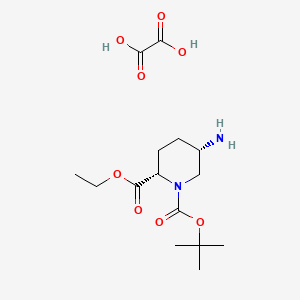
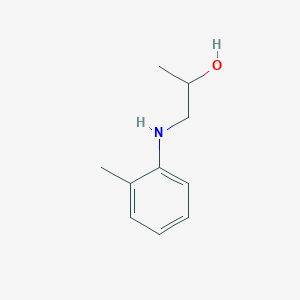
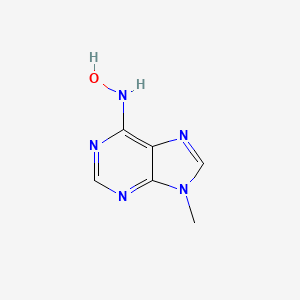

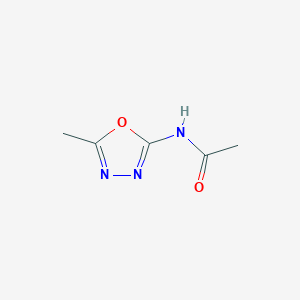
![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)
